(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC17174345
Molecular Formula: C8H10ClNO3S
Molecular Weight: 235.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO3S |
|---|---|
| Molecular Weight | 235.69 g/mol |
| IUPAC Name | (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1 |
| Standard InChI Key | UOLSVGRKGPOWGA-CHKWXVPMSA-N |
| Isomeric SMILES | C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)CCl |
| Canonical SMILES | CC1(C(N2C(S1)CC2=O)C(=O)O)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Stereochemistry
The compound features a bicyclic β-lactam core fused with a thiazolidine ring, a hallmark of penam derivatives. Its IUPAC name, (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, reflects its stereochemical configuration at positions 2, 3, and 5, which are critical for its biological activity and interaction with β-lactamase enzymes . The chloromethyl group at position 3 and the methyl group at position 3 contribute to its steric and electronic properties, influencing its reactivity and stability .
Physicochemical Properties
Key physicochemical properties, as reported in chemical databases, include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO₃S |
| Molecular Weight | 273.72 g/mol |
| Boiling Point | 565.1 ± 50.0 °C (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| pKa | -3.84 ± 0.60 (Predicted) |
| FDA UNII Identifier | N3FZV4ADG6 |
These properties underscore its polar nature and low volatility, which necessitate specialized handling during synthesis and purification .
Synthesis and Formation Pathways
Synthetic Mechanism
The formation of this impurity is attributed to stereochemical inversion during the oxidation of intermediate sulfides. For example, the diastereomeric sulfide (VI) undergoes oxidation to produce the sulfone derivative, which retains the undesired stereochemistry at position 3. Subsequent deprotection steps yield the carboxylic acid form, solidifying its presence as a persistent impurity .
Purification Strategies
Solvent-Based Crystallization
Patent US7417143B2 details a purification process involving selective crystallization from solvents such as methyl ethyl ketone (MEK) or acetic acid. For instance, slurrying impure Tazobactam in MEK at 38–40°C reduces the impurity from 15–22% to 0.06% . The addition of L-tartaric acid further enhances selectivity by forming diastereomeric salts that preferentially crystallize the desired Tazobactam .
Temperature and Solvent Optimization
Key parameters for effective purification include:
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Temperature Range: 20–50°C for slurry formation.
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Solvent Systems: MEK, acetic acid, or methanol-water mixtures.
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Additives: Tartaric acid (2.5–5% w/w) to disrupt impurity crystal lattices .
The table below summarizes purification outcomes from the patent:
| Example | Solvent | Temperature (°C) | Initial Impurity (%) | Final Impurity (%) |
|---|---|---|---|---|
| 1 | Methyl Ethyl Ketone | 38–40 | 15–22 | 0.06 |
| 2 | Acetic Acid | 20–25 | 15–22 | 0.06 |
| 3 | Methanol-Water | 0–2 | 15–22 | 0.06 |
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 220 nm is the gold standard for quantifying this impurity. The method employs a C18 column and a gradient elution of acetonitrile-phosphate buffer (pH 3.0), achieving a resolution of >2.0 between Tazobactam and its impurity .
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) reveals distinct signals for the chloromethyl group (δ 3.85–4.10 ppm) and the β-lactam proton (δ 5.45 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 274.02 [M+H]⁺, consistent with the molecular formula C₉H₁₂ClNO₃S .
Regulatory and Pharmaceutical Relevance
Impact on Drug Efficacy
While the impurity lacks intrinsic antibacterial activity, its structural similarity to Tazobactam may interfere with β-lactamase inhibition, potentially reducing the efficacy of combination therapies like piperacillin-tazobactam .
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